N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide
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Overview
Description
N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 1,2,3-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 1,2,3-thiadiazole-4-carboxylic acid with ethylamine under acidic conditions to form the corresponding amide. This intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent, with studies indicating cytotoxic effects against certain cancer cell lines.
Mechanism of Action
The mechanism of action of N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole-4-carboxylic acid
- 1,2,3-Thiadiazole-4-amine
- 1,3,4-Thiadiazole derivatives
Uniqueness
N-[1-(1,2,3-thiadiazol-4-yl)ethyl]prop-2-enamide stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. The presence of the prop-2-enamide group allows for additional functionalization and derivatization, making it a versatile intermediate for the synthesis of various compounds. Its distinct biological activities, such as antimicrobial and anticancer properties, further highlight its potential in scientific research and industrial applications .
Properties
IUPAC Name |
N-[1-(thiadiazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-3-7(11)8-5(2)6-4-12-10-9-6/h3-5H,1H2,2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJCUTGUJUCLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSN=N1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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